Pefloxacin Mesylate

Description

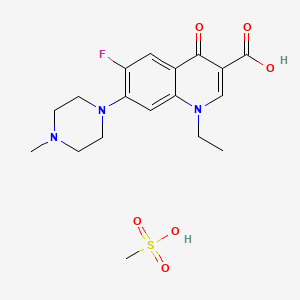

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O3.CH4O3S/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQSBEDKMRHYME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70458-92-3 (Parent) | |

| Record name | Pefloxacin mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045935 | |

| Record name | Pefloxacin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70458-95-6, 208265-92-3 | |

| Record name | Pefloxacin mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70458-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pefloxacin mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pefloxacin mesylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pefloxacin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-carboxy-1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline monomethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 208265-92-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEFLOXACIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IAD0UV3FH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Pefloxacin Mesylate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of Pefloxacin Mesylate, a synthetic broad-spectrum fluoroquinolone antibiotic. The information presented is intended to support research and development activities by providing essential data on its chemical and physical characteristics, standardized experimental protocols for their determination, and a visualization of its mechanism of action.

Core Physicochemical Data

This compound's behavior in both in vitro and in vivo systems is fundamentally governed by its physicochemical properties. These characteristics are critical for formulation development, analytical method design, and understanding its pharmacokinetic profile.

The quantitative data are summarized in the tables below for clarity and ease of comparison.

Table 1: Chemical Identity and General Properties

| Property | Value | Citation |

| Chemical Name | 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid | [1] |

| Synonyms | Pefloxacin methanesulfonate, Pefloxacinium mesylate | [1][2] |

| Molecular Formula | C₁₈H₂₄FN₃O₆S | [3][4] |

| Molecular Weight | 429.46 g/mol | [3][4][5] |

| CAS Number | 70458-95-6 | [4][5] |

| Appearance | Pale beige or cream-colored solid powder | [4][6] |

Table 2: Solubility Profile

| Solvent | Solubility | Citation |

| Water | Freely soluble (≥ 100 mg/mL) | [4][6][7] |

| DMSO | 5 - 12.5 mg/mL | [3][7][8] |

| Dimethylformamide (DMF) | ~3 mg/mL | [8] |

| Ethanol (96%) | Slightly soluble | [4] |

| Methylene Chloride | Very slightly soluble | [4] |

| Aqueous Buffer (1:3 DMSO:PBS, pH 7.2) | ~0.25 mg/mL | [8] |

Table 3: Thermodynamic and Partitioning Properties

| Property | Value | Citation |

| Melting Point | >255 °C (with decomposition) | [4][5] |

| pKa (Strongest Acidic) | 5.55 - 5.66 | [9][10] |

| pKa (Strongest Basic) | 6.47 - 7.01 | [9][10] |

| LogP (Octanol-Water Partition Coefficient) | 0.2 - 0.27 | [2][10] |

Table 4: Spectroscopic Data

| Technique | Parameter | Value | Citation |

| UV-Vis Spectroscopy | λmax (in simulated tear fluid, pH 7.4) | 272 nm | [11][12] |

| Infrared (IR) Spectroscopy | - | Characteristic peaks confirm functional groups and salt formation. ATR-IR spectra are available in public databases. | [13][14] |

| Nuclear Magnetic Resonance (NMR) | - | ¹H, ¹³C, and ¹⁹F NMR are used for structural elucidation and to study interactions with ions like Mg²⁺. | [1][13][15] |

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Pefloxacin exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication and transcription. Its primary targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[16][17] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[2][9] Inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, which results in double-stranded breaks in the bacterial chromosome, thereby blocking DNA replication and leading to cell death.[2][18]

Detailed Experimental Protocols

The following section details the methodologies for determining key physicochemical parameters of this compound.

The acid dissociation constant (pKa) is a critical parameter that influences the solubility and absorption of a drug. Potentiometric titration is a precise method for its determination.[19][20]

Workflow for pKa Determination

Protocol:

-

Reagent and Sample Preparation:

-

Instrumentation:

-

Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[19]

-

-

Titration Procedure:

-

Place a known volume of the this compound solution in a reaction vessel with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

-

Record the pH and the volume of titrant added after each increment until the pH change becomes minimal after the equivalence point.

-

-

Data Analysis and Calculation:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point(s) from the inflection point(s) of the curve (often by calculating the first or second derivative).

-

The pKa value is equal to the pH at the point where half the volume of titrant required to reach the first equivalence point has been added.[21]

-

Perform the titration in triplicate to ensure reproducibility.[19]

-

The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., distilled water, buffer of specific pH) in a sealed container (e.g., glass vial).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter that does not adsorb the compound).

-

Quantification: Accurately dilute a sample of the clear, saturated supernatant. Analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry (at λmax 272 nm) or HPLC.[11]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol:

-

Sample Preparation: Finely powder the dry this compound sample. Pack a small amount into a capillary tube, typically to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (completion). The melting point is reported as this range. For substances that decompose, the temperature of decomposition is noted.[4]

Protocol:

-

Solution Preparation: Prepare a standard stock solution of this compound of known concentration (e.g., 100 µg/mL) in the chosen solvent (e.g., simulated tear fluid, pH 7.4).[11]

-

Working Standard: Dilute the stock solution to obtain a working concentration within the linear range of the spectrophotometer (e.g., 10-20 µg/mL).[11]

-

Spectrophotometric Analysis:

-

Use a calibrated UV-Vis spectrophotometer with matched quartz cells.

-

Use the solvent as a blank to zero the instrument.

-

Scan the working standard solution over a relevant wavelength range (e.g., 200-400 nm).

-

-

Determination of λmax: The wavelength at which the maximum absorbance is recorded is the λmax. For this compound in simulated tear fluid (pH 7.4), this is 272 nm.[11][12]

References

- 1. This compound | C18H24FN3O6S | CID 119525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pefloxacin | C17H20FN3O3 | CID 51081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. raybiotech.com [raybiotech.com]

- 4. This compound CAS#: 70458-95-6 [m.chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. toku-e.com [toku-e.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 12. A New Validated UV Spectrophotometric Method for Quantitative Determination of this compound in Bulk Form and Developed In-Situ Gelling Ocular Formulations - The Pharmaceutical and Chemical Journal [tpcj.org]

- 13. This compound Dihydrate | C18H28FN3O8S | CID 6917670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. Pefloxacin - Wikipedia [en.wikipedia.org]

- 17. toku-e.com [toku-e.com]

- 18. What is the mechanism of Pefloxacin Mesilate? [synapse.patsnap.com]

- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. scribd.com [scribd.com]

- 21. pKa and log p determination | PPTX [slideshare.net]

Pefloxacin Mesylate: An In-Depth Technical Guide to In Vivo Pharmacokinetics and Metabolism

Abstract: Pefloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its clinical efficacy is fundamentally linked to its in vivo pharmacokinetic (PK) and metabolic profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of pefloxacin mesylate across various species, including humans. Key quantitative data are summarized, detailed experimental protocols for its quantification are provided, and metabolic pathways are visualized. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of pefloxacin's in vivo behavior.

Introduction

Pefloxacin, a synthetic third-generation fluoroquinolone, exerts its bactericidal action by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are critical for DNA replication, transcription, and repair, making them prime targets for antimicrobial agents. The pharmacokinetic profile of pefloxacin is notable for its excellent oral bioavailability, extensive tissue penetration, and a relatively long elimination half-life, which are advantageous for treating systemic infections.[2] Understanding the intricate details of its absorption, distribution, metabolism, and excretion is paramount for optimizing dosing regimens and predicting potential drug interactions.

In Vivo Pharmacokinetics

The overall pharmacokinetic profile of pefloxacin is characterized by rapid and complete absorption after oral administration, low plasma protein binding, wide distribution into tissues, and elimination through both hepatic metabolism and renal excretion.

2.1 Absorption Pefloxacin is well absorbed from the gastrointestinal tract.[3] In humans, it exhibits nearly 100% bioavailability following oral administration, meaning the extent of drug reaching systemic circulation is comparable to intravenous administration.[1][4] This allows for effective oral therapy for serious infections.[2]

2.2 Distribution A key feature of pefloxacin is its excellent penetration into various body fluids and tissues.[3] It exhibits weak plasma protein binding, typically in the range of 20-30%, which allows a large fraction of the drug to be free and pharmacologically active.[1][5] Studies have shown that concentrations in many tissues, including the lungs and kidneys, often exceed concurrent plasma concentrations.[3] However, penetration into fat is considerably lower.[3]

2.3 Metabolism Pefloxacin is primarily metabolized in the liver.[1][6] The metabolism is extensive, with major biotransformation occurring on the piperazinyl ring.[7] The two primary metabolites are norfloxacin (the N-desmethyl metabolite), which is also a potent antimicrobial agent, and pefloxacin N-oxide, which has lower antibacterial activity.[6][7]

2.4 Excretion The elimination of pefloxacin and its metabolites occurs through both renal and biliary pathways.[1] In humans, approximately 59% of an administered dose is recovered in the urine as the parent drug and its identified metabolites.[5] Biliary excretion is a particularly significant route of elimination in species like rats and dogs.[5] The elimination half-life in humans is long, generally ranging from 8.6 to 12.4 hours, which supports once or twice-daily dosing regimens.[1][3]

Comparative Pharmacokinetics

The pharmacokinetics of pefloxacin show considerable variation across different species. These differences are critical for preclinical studies and the extrapolation of animal data to humans.

Table 1: Comparative Pharmacokinetic Parameters of this compound

| Species | Administration Route | Half-life (t½) | Bioavailability (F%) | Protein Binding (%) | Key Notes |

|---|---|---|---|---|---|

| Human | Oral / IV | 8.6 - 12.4 hours[1][3] | ~100%[1][4] | 20 - 30%[1][5] | Nonrenal clearance is the predominant elimination pathway.[4] |

| Mouse | Oral | 1.9 hours | N/A | N/A | Primarily excreted as unchanged drug in urine.[5] |

| Rat | Oral | N/A | N/A | 20.3%[5] | Biliary excretion is extensive, mainly as a glucuronide conjugate.[5] |

| Dog | Oral / IV | N/A | N/A | 19.1%[5] | Biliary excretion is an important route of elimination.[5] |

| Chicken | Oral / IV | 8.44 h (IV), 13.18 h (Oral)[7] | 70%[7] | N/A | Poorly metabolized to norfloxacin (~5% of parent drug).[7] |

N/A: Data not available in the cited sources.

Metabolism in Detail

The biotransformation of pefloxacin is a critical determinant of its efficacy and clearance. The piperazinyl ring is the primary site of metabolic activity.[7]

The main metabolic transformations are:

-

N-Demethylation: This pathway produces norfloxacin , which retains significant antibacterial activity.[6]

-

N-Oxidation: This leads to the formation of pefloxacin N-oxide , a metabolite with reduced antimicrobial potency.[6][7]

-

Glucuronidation: In some species, such as rats and dogs, conjugation with glucuronic acid is a major metabolic route, facilitating biliary excretion.[5]

// Nodes Pefloxacin [label="Pefloxacin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Norfloxacin [label="Norfloxacin\n(N-desmethyl pefloxacin)\n[Active]", fillcolor="#34A853", fontcolor="#FFFFFF"]; N_Oxide [label="Pefloxacin N-oxide\n[Low Activity]", fillcolor="#FBBC05", fontcolor="#202124"]; Glucuronide [label="Pefloxacin Glucuronide\n(Major in Rats/Dogs)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Pefloxacin -> Norfloxacin [label=" N-Demethylation "]; Pefloxacin -> N_Oxide [label=" N-Oxidation "]; Pefloxacin -> Glucuronide [label=" Glucuronidation "]; } caption="Primary metabolic pathways of Pefloxacin in vivo."

The profile of urinary metabolites differs significantly among species, highlighting species-specific variations in metabolic enzyme activity.

Table 2: Major Urinary Metabolites and Recovery of Pefloxacin

| Species | Principal Urinary Metabolites | Total Urinary Recovery (%) | Norfloxacin/Pefloxacin Ratio |

|---|---|---|---|

| Human | Pefloxacin N-oxide, Norfloxacin[5][8] | 58.9%[5] | 2.3 |

| Mouse | Unchanged Pefloxacin[5] | 29.5%[5] | 0 |

| Rat | Pefloxacin glucuronide, Pefloxacin N-oxide[5] | 37.8%[5] | ~1 |

| Dog | Pefloxacin glucuronide, Pefloxacin N-oxide[5] | 36.3%[5] | ~1 |

| Monkey | Norfloxacin, Pefloxacin[5] | 26.5%[5] | 1.6 |

Key Experimental Protocols

Accurate quantification of pefloxacin and its metabolites in biological matrices is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most widely used technique.

5.1 Quantification of Pefloxacin in Biological Matrices

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Fluorescence Detection.[6][9]

-

Sample Preparation (Serum/Plasma):

-

To a volume of serum (e.g., 200 µL), add an internal standard (e.g., acebutolol).[9]

-

Precipitate plasma proteins by adding a threefold volume of acetonitrile.[9]

-

Vortex the mixture vigorously.

-

Centrifuge at high speed (e.g., 10,000 rpm for 10 min) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness or inject directly into the HPLC system.

-

-

Chromatographic Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., Shim-pack CLC-ODS or Novapak C-18).[6][9]

-

Mobile Phase: Isocratic mixture of acetonitrile and an acidic buffer (e.g., 13:87 v/v acetonitrile: 0.025 M phosphoric acid, pH 2.9).[6]

-

Detection:

-

Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.[9]

-

// Nodes Dosing [label="In Vivo Dosing\n(e.g., Oral, IV)", fillcolor="#F1F3F4", fontcolor="#202124"]; Collection [label="Biological Sample Collection\n(Plasma, Urine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Sample Preparation\n(Protein Precipitation / Extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="HPLC Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Acquisition\n(Peak Area Integration)", fillcolor="#FBBC05", fontcolor="#202124"]; Calc [label="PK Parameter Calculation\n(t½, AUC, Cmax)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Dosing -> Collection; Collection -> Prep; Prep -> Analysis; Analysis -> Data; Data -> Calc; } caption="General experimental workflow for pharmacokinetic analysis."

5.2 Determination of Plasma Protein Binding

Method: Equilibrium Dialysis.

This technique is a reliable method for measuring the unbound fraction of a drug in plasma.[5]

-

Prepare solutions of pefloxacin in fresh plasma at various concentrations (e.g., 2.5 to 20 µg/mL).[5]

-

Place a known volume of the drug-plasma solution into a dialysis bag or one side of a dialysis chamber.

-

Dialyze against an equal volume of protein-free buffer (e.g., phosphate-buffered saline) at 37°C.[5]

-

Allow the system to reach equilibrium (e.g., 2-4 hours).[5] During this time, only the unbound drug can pass through the semipermeable membrane into the buffer compartment.

-

After equilibrium is reached, collect samples from both the plasma and buffer compartments.

-

Measure the concentration of pefloxacin in the buffer compartment using a sensitive analytical method like fluorimetry or HPLC.[5] This concentration is equal to the free (unbound) drug concentration in the plasma.

-

The percentage of unbound drug is calculated as (Concentration in buffer / Total concentration in plasma) x 100. The percentage bound is 100% minus the percent unbound.

Conclusion

This compound possesses a favorable pharmacokinetic profile for the treatment of systemic bacterial infections, characterized by high oral bioavailability, extensive tissue distribution, and a long elimination half-life. Its metabolism is primarily hepatic, leading to the formation of an active metabolite, norfloxacin, and an inactive N-oxide metabolite. Significant inter-species differences in metabolism and excretion underscore the importance of careful preclinical evaluation. The robust analytical methods available for its quantification allow for detailed characterization of its in vivo behavior, providing a solid foundation for its rational use in clinical practice and future drug development efforts.

References

- 1. Pefloxacin - Wikipedia [en.wikipedia.org]

- 2. Pefloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pefloxacin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparable Bioavailability and Disposition of Pefloxacin in Patients with Cystic Fibrosis and Healthy Volunteers Assessed via Population Pharmacokinetics [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Frontiers | Oral Bioavailability and Plasma Disposition of Pefloxacin in Healthy Broiler Chickens [frontiersin.org]

- 8. Comparative oral pharmacokinetics of fleroxacin and pefloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of pefloxacin and its main active metabolite in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro antibacterial spectrum of Pefloxacin Mesylate

An In-Depth Technical Guide on the In Vitro Antibacterial Spectrum of Pefloxacin Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, a synthetic broad-spectrum fluoroquinolone antibiotic. The document details its mechanism of action, summarizes its activity against a range of clinically relevant bacteria, and outlines the standard experimental protocols for determining its efficacy.

Mechanism of Action

Pefloxacin is a bactericidal agent that functions by interfering with the enzymes essential for bacterial DNA replication and transcription.[1] Its primary targets are DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[2][3][4]

-

In Gram-negative bacteria , the primary target is DNA gyrase.[1][5] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a critical step for DNA replication and transcription.[2] Inhibition of DNA gyrase prevents the proper coiling of DNA, halting these essential processes.[2][5]

-

In Gram-positive bacteria , the preferential target is topoisomerase IV.[1][5] This enzyme is crucial for separating the interlinked daughter DNA molecules following replication.[2] By inhibiting topoisomerase IV, pefloxacin prevents the segregation of replicated DNA, which is essential for cell division.[2][5]

The lipophilic nature of pefloxacin allows it to diffuse through the bacterial cell membrane.[2] Once inside, it binds to and stabilizes the DNA-enzyme complexes, which leads to the formation of lethal double-stranded breaks in the bacterial chromosome, ultimately causing bacterial cell death.[2] This dual-inhibition mechanism is highly effective in preventing bacterial proliferation.[2][6]

In Vitro Antibacterial Spectrum

Pefloxacin demonstrates a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1][7] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following table summarizes the MIC values for pefloxacin against various bacterial isolates as reported in several studies.

| Organism | Gram Stain | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| Gram-Negative | ||||

| Escherichia coli | Negative | - | 0.12[8] | 0.25[9] |

| Pseudomonas aeruginosa | Negative | - | 4[8] | 0.25 - 4[9] |

| Enterobacteriaceae (general) | Negative | - | 0.03 - 4[10] | 0.25 - 1[9] |

| Klebsiella pneumoniae | Negative | - | ≤0.5[8] | - |

| Salmonella spp. | Negative | - | - | <0.05 - 1.6[11] |

| Shigella spp. | Negative | - | - | <0.05 - 1.6[11] |

| Enterobacter cloacae | Negative | - | 0.25[9] | - |

| Haemophilus influenzae | Negative | - | - | 0.008 - 0.06[12] |

| Neisseria gonorrhoeae | Negative | - | - | 0.016 - 0.12[12] |

| Bacteroides fragilis | Negative | - | 16[8] | - |

| Gram-Positive | ||||

| Staphylococcus aureus | Positive | 0.4[11] | 0.8[11] | 0.12 - 0.5[9] |

| Streptococcus faecalis (Enterococcus faecalis) | Positive | - | 3.1[11] | 4[9] |

| Streptococcus pneumoniae | Positive | - | 4[9] | - |

| Gram-positive cocci (general) | Positive | - | 4[10] | - |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols: MIC Determination

The in vitro activity of this compound is primarily determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The two standard methods for this are the Broth Dilution and Agar Dilution techniques.[13][14]

Broth Microdilution Method

This method involves testing the susceptibility of bacteria in a liquid growth medium within a 96-well microtiter plate.[15][16][17]

Protocol:

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of a microtiter plate.[18][19] Each well will contain 0.1 mL of broth with a specific antibiotic concentration.[16]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared from an 18- to 24-hour agar plate culture. The suspension's turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[20]

-

Inoculation: Each well containing the antibiotic dilution series is inoculated with the standardized bacterial suspension.[15] A positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only) are included on each plate.[16]

-

Incubation: The microtiter plate is sealed or covered and incubated under appropriate atmospheric conditions (e.g., 35°C ± 2°C) for 16-20 hours.[16][20]

-

Interpretation: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of pefloxacin that completely inhibits visible growth.[17][21]

Agar Dilution Method

This method is considered a gold standard for susceptibility testing and involves incorporating the antibiotic directly into an agar medium.[13]

Protocol:

-

Preparation of Antibiotic Plates: A series of Mueller-Hinton Agar plates are prepared, each containing a specific concentration of this compound. This is achieved by adding a calculated amount of the antibiotic stock solution to molten agar before it solidifies.[13][22] A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: The bacterial inoculum is prepared similarly to the broth dilution method, but the final desired concentration is typically 1 x 10⁴ CFU per spot.[13][20]

-

Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension. A multipoint inoculator can be used to test multiple strains simultaneously.[13]

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.[13]

-

Interpretation: The MIC is determined as the lowest concentration of pefloxacin on the agar plate that prevents the visible growth of the bacterial spot.[13][22]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Pefloxacin Mesilate? [synapse.patsnap.com]

- 3. Pefloxacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Pefloxacin - Wikipedia [en.wikipedia.org]

- 5. toku-e.com [toku-e.com]

- 6. What is Pefloxacin Mesilate used for? [synapse.patsnap.com]

- 7. Pefloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. In-vitro activity of pefloxacin compared to other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro activity of pefloxacin against gram-negative and gram-positive bacteria in comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro activity of pefloxacin compared to that of quinolones and other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The comparative in-vitro activity of pefloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Agar dilution - Wikipedia [en.wikipedia.org]

- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. goldbio.com [goldbio.com]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. bmglabtech.com [bmglabtech.com]

- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bio.libretexts.org [bio.libretexts.org]

- 22. files.core.ac.uk [files.core.ac.uk]

An In-Depth Technical Guide to the Degradation of Pefloxacin Mesylate: Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of Pefloxacin Mesylate, a fluoroquinolone antibiotic. Understanding the degradation products and pathways is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document summarizes key findings from forced degradation studies, outlines the structures of identified degradation products, and details the experimental methodologies used in their analysis.

Introduction to this compound Stability

This compound, like other fluoroquinolones, is susceptible to degradation under various environmental conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the drug substance. These studies typically involve exposing the drug to stress conditions such as hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines.[1]

Degradation Pathways and Products

This compound degrades through several pathways, primarily affecting the piperazine ring and the quinolone core. The major degradation pathways include oxidation, hydrolysis, and photolysis.

Oxidative Degradation

Oxidative stress is a significant factor in the degradation of pefloxacin. Studies using radical initiators like 4,4′-azobis(4-cyanopentanoic acid) (ACVA) have shown that the piperazine moiety is a primary site of oxidation.[2] Pefloxacin is more resistant to oxidative degradation by hydrogen peroxide compared to other fluoroquinolones.[2]

A key study on the oxidation of pefloxacin by ACVA identified one major degradation product and several minor ones. The degradation process was found to be temperature-dependent, with increased degradation at higher temperatures.[2]

Table 1: Quantitative Data for Oxidative Degradation of Pefloxacin with ACVA [2]

| Temperature (°C) | Incubation Time (h) | Pefloxacin Degradation (%) | Main Degradation Product (%) (t_R ≈ 7.89 min) | Minor Degradation Product 1 (%) (t_R ≈ 5.00 min) | Other Minor Degradation Products (%) |

| 40 | 336 | 14.81 | > 9.50 | > 1.14 | < 0.38 |

| 50 | 96 | 11.63 | > 9.50 | > 1.14 | < 0.38 |

| 60 | 60 | 24.67 | > 9.50 | > 1.14 | < 0.38 |

The proposed structure for the main oxidative degradation product involves modification of the carboxyl group of pefloxacin.[3]

Hydrolytic Degradation

This compound undergoes degradation under both acidic and alkaline conditions.[4]

-

Acidic Conditions: Significant degradation is observed in acidic media.[4] The primary mechanism is believed to involve the hydrolysis of the piperazine ring.

-

Alkaline Conditions: Mild degradation occurs in alkaline solutions.[4]

While the exact structures and quantitative data for hydrolytic degradation products are not extensively detailed in the available literature, the degradation primarily targets the piperazine and quinolone rings, similar to other fluoroquinolones.[5]

Photolytic Degradation

Exposure to light, particularly UV radiation, leads to the degradation of pefloxacin.[4] The photodegradation of fluoroquinolones can involve reactions such as defluorination, hydroxylation, and cleavage of the piperazine ring.[6] For other fluoroquinolones like ciprofloxacin, photolysis results in the formation of multiple degradation products through oxidation of the piperazine ring and the aromatic system.

Thermal Degradation

This compound is relatively stable to dry heat, with negligible degradation observed when exposed to 50°C for 7 days.[4]

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the general degradation pathways and a typical workflow for forced degradation studies.

Caption: General degradation pathways of this compound under different stress conditions.

Caption: A typical experimental workflow for forced degradation studies of this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound degradation.

Oxidative Degradation Study with ACVA[2]

-

Materials: this compound dihydrate, 4,4′-azobis(4-cyanopentanoic acid) (ACVA), methanol, acetonitrile, water (HPLC grade).

-

Sample Preparation: A 0.5 mM solution of this compound was prepared in a 10 mM water-acetonitrile (50:50 v/v) solution of ACVA.

-

Incubation: The sample solutions were incubated in vials at digitally controlled temperatures of 40°C, 50°C, and 60°C.

-

Sampling: Samples were taken at various time intervals for analysis.

-

Analytical Method:

-

Instrumentation: A validated RP-HPLC-DAD method was used.

-

Column: Details of the specific column were not provided in the abstract.

-

Mobile Phase: A gradient elution of a phosphate buffer and acetonitrile was likely used, as is common for fluoroquinolone analysis.

-

Detection: Diode-Array Detector (DAD) was used for quantification.

-

Identification: UHPLC-MS/MS was used to identify and propose the structures of the degradation products.

-

Forced Degradation Study (General Protocol)[4]

-

Acid Hydrolysis: A solution of this compound in 0.1 N HCl was heated. The specific temperature and duration were not detailed but are typically adjusted to achieve significant degradation.

-

Alkaline Hydrolysis: A solution of this compound in 0.1 N NaOH was heated.

-

Oxidative Degradation: A solution of this compound was treated with 3% hydrogen peroxide (H₂O₂).

-

Photolytic Degradation: A solution of this compound was exposed to a light source (e.g., UV lamp or sunlight). The specific wavelength and intensity were not detailed.

-

Thermal Degradation: Solid this compound was exposed to dry heat at 50°C for 7 days.

-

Analytical Method:

-

Instrumentation: A stability-indicating HPLC method was developed and validated.

-

Column: A C18 column was used.

-

Mobile Phase: A mixture of methanol and buffer (30:70 % v/v) was used as the mobile phase.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 277 nm.

-

Conclusion

The degradation of this compound is a complex process influenced by various stress factors, with oxidative, hydrolytic, and photolytic conditions being the most significant. The primary degradation pathways involve modifications to the piperazine ring and the quinolone core, leading to the formation of multiple degradation products. This technical guide provides a summary of the current knowledge on this compound degradation, highlighting the identified products, proposed pathways, and the analytical methodologies employed for their investigation. Further research is warranted to fully elucidate the structures and quantities of all degradation products under various stress conditions to ensure the development of stable and safe pharmaceutical formulations.

References

A Technical Guide to the Verification of Pefloxacin Mesylate's Molecular Formula and Weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the molecular properties of Pefloxacin Mesylate and outlines detailed experimental protocols for the verification of its molecular formula and weight. Pefloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[1][2][3] Accurate characterization of its molecular identity is a critical step in research, quality control, and drug development.

Molecular Data Summary

This compound can exist in both anhydrous and dihydrate forms. It is crucial to distinguish between these two forms as their molecular weights differ. The following table summarizes the key quantitative data for both forms.

| Property | This compound (Anhydrous) | This compound (Dihydrate) |

| Molecular Formula | C18H24FN3O6S[4][5][6] | C17H20FN3O3・CH4O3S・2H2O[7][8] |

| Molecular Weight | 429.46 g/mol [4][6] | 465.49 g/mol [7][8][9] |

| CAS Number | 70458-95-6[4][5][6] | 149676-40-4[8][10] |

Experimental Protocols for Verification

The following sections detail the methodologies for the experimental verification of the molecular weight and elemental composition of this compound.

This protocol describes the use of a high-resolution mass spectrometer to obtain an accurate mass measurement of the intact molecule.

2.1.1. Principle Electrospray ionization (ESI) is a soft ionization technique that introduces ions from a solution into the gas phase.[11] When coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, it can provide highly accurate mass-to-charge ratio (m/z) measurements, which are pivotal for determining the elemental composition of an unknown compound.[12]

2.1.2. Instrumentation

-

High-Performance Liquid Chromatograph (HPLC) system

-

High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source

2.1.3. Reagents and Sample Preparation

-

This compound reference standard

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (for mobile phase acidification)

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of methanol and water.

-

Add 0.1% formic acid to the final solution to promote protonation ([M+H]+).

-

2.1.4. Instrument Parameters (Illustrative)

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow (N2): 600 L/hr

-

Mass Range: 100-1000 m/z

-

Acquisition Mode: Centroid

2.1.5. Data Analysis

-

Acquire the mass spectrum of the prepared sample.

-

Identify the peak corresponding to the protonated molecule, [M+H]+. For the anhydrous form, this would be expected at m/z 430.1449, and for the dihydrate, it would be observed at m/z 466.1658 (though the dihydrate may lose water in the source).

-

Compare the experimentally measured m/z value with the theoretically calculated exact mass of the protonated molecule. The deviation should be within 5 ppm for confident identification.

This protocol outlines the determination of the mass percentages of Carbon, Hydrogen, Nitrogen, and Sulfur to verify the empirical formula.

2.2.1. Principle Combustion analysis is a standard method for determining the elemental composition of an organic compound.[13] The sample is combusted in an oxygen-rich environment at high temperatures, converting the elements into their respective gaseous oxides (CO2, H2O, NO2, and SO2).[13] These gases are then separated and quantified by a detector.

2.2.2. Instrumentation

-

CHNS/O Elemental Analyzer

-

Microbalance (for accurate weighing of the sample)

2.2.3. Sample Preparation

-

Accurately weigh 1-2 mg of the this compound sample into a tin container using a microbalance.

-

Seal the container to ensure no loss of sample.

2.2.4. Instrument Parameters (Illustrative)

-

Combustion Furnace Temperature: ~900-1000°C

-

Carrier Gas: Helium

-

Detector: Thermal Conductivity Detector (TCD)

2.2.5. Data Analysis and Calculation

-

The instrument software will automatically calculate the mass percentages of C, H, N, and S based on the detector response and the initial sample weight.

-

Compare the experimental percentages with the theoretical values for the proposed molecular formula.

Theoretical Elemental Composition of this compound (Anhydrous - C18H24FN3O6S):

-

Carbon: 50.34%

-

Hydrogen: 5.63%

-

Nitrogen: 9.78%

-

Sulfur: 7.47%

Theoretical Elemental Composition of Pefloxacin (the parent molecule - C17H20FN3O3):

-

Carbon: 61.25%

-

Hydrogen: 6.05%

-

Nitrogen: 12.61%

Visualizations

The following diagrams illustrate the experimental workflow for molecular formula verification and the mechanism of action of Pefloxacin.

References

- 1. toku-e.com [toku-e.com]

- 2. What is the mechanism of Pefloxacin Mesilate? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | Antibiotic | Topoisomerase | TargetMol [targetmol.com]

- 5. This compound | C18H24FN3O6S | CID 119525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. goldbio.com [goldbio.com]

- 8. toku-e.com [toku-e.com]

- 9. raybiotech.com [raybiotech.com]

- 10. scbt.com [scbt.com]

- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combustion analysis - Wikipedia [en.wikipedia.org]

Methodological & Application

Development of a Stability-Indicating HPLC Method for the Analysis of Pefloxacin Mesylate

Application Note

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Pefloxacin Mesylate in bulk drug and pharmaceutical dosage forms. The developed method is simple, accurate, precise, and specific, adhering to the International Council for Harmonisation (ICH) guidelines. The chromatographic separation was achieved on a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier. The method was validated for linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness. Forced degradation studies were also conducted to demonstrate the stability-indicating nature of the method.

Introduction

This compound is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity.[1][2] This application note presents a validated HPLC method for the routine analysis of this compound.

Experimental

Instrumentation and Chemicals

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Chemicals and Reagents: this compound reference standard, HPLC grade acetonitrile, methanol, potassium dihydrogen phosphate, ortho-phosphoric acid, and purified water.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 0.025 M Phosphate Buffer (pH 3.2) : Acetonitrile (in a gradient elution)[3] |

| Flow Rate | 1.0 mL/min[4][5][6] |

| Detection Wavelength | 277 nm[3][5][6][7] |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C[3] |

Protocols

Preparation of Standard Solution

Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of 100 µg/mL. Further dilute this stock solution with the mobile phase to prepare working standard solutions of desired concentrations for calibration.

Preparation of Sample Solution (Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of this compound.

-

Transfer the powder to a volumetric flask and add the mobile phase.

-

Sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Dilute to the mark with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Protocol

The developed method was validated according to ICH guidelines for the following parameters:

-

System Suitability: The system suitability was evaluated by injecting the standard solution multiple times to check for parameters like theoretical plates, tailing factor, and %RSD of peak area and retention time.

-

Specificity: The specificity of the method was assessed by analyzing blank, placebo, standard, and sample solutions to ensure no interference from excipients at the retention time of Pefloxacin. Forced degradation studies were also performed.

-

Linearity: Linearity was established by analyzing a series of this compound standard solutions over a concentration range of 1.0–100 µg/mL.[5][6][7]

-

Accuracy: The accuracy of the method was determined by the standard addition method at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

-

Precision:

-

Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the sample solution on the same day.

-

Intermediate Precision (Inter-day precision): Assessed by analyzing the sample solution on different days by different analysts.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

-

Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as flow rate, mobile phase composition, and pH.

Forced Degradation Study Protocol

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The this compound sample was subjected to the following stress conditions:

-

Acid Hydrolysis: 1 N HCl at 80°C for 24 hours.[5]

-

Alkaline Hydrolysis: 1 N NaOH at 80°C for 24 hours.[5]

-

Oxidative Degradation: 30% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: The solid drug was exposed to dry heat at 50°C for 7 days.[5]

-

Photolytic Degradation: The drug solution was exposed to UV light.

Results and Discussion

Method Development and Optimization

Several mobile phase compositions and columns were tested to achieve optimal separation with a symmetric peak shape. The final optimized conditions provided a well-resolved peak for this compound with a retention time of approximately 5.1 minutes.[5][6][7]

Method Validation Summary

The validation results are summarized in the tables below.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Theoretical Plates | > 2000 | > 5000 |

| Tailing Factor | ≤ 2.0 | 1.2 |

| %RSD of Peak Area | ≤ 2.0% | 0.989%[4][8] |

| %RSD of Retention Time | ≤ 1.0% | 0.566%[4][8] |

Table 3: Linearity Data

| Parameter | Result |

| Linearity Range | 1.0 - 100 µg/mL[5][6][7] |

| Correlation Coefficient (r²) | 0.9996[5][6][7] |

| Regression Equation | y = 203.32x + 10.69[5][6][7] |

Table 4: Accuracy (Recovery) Data

| Concentration Level | % Recovery | % RSD |

| 80% | 99.8% | 0.5% |

| 100% | 100.34%[4][8] | 0.4% |

| 120% | 100.09%[4][8] | 0.6% |

Table 5: Precision Data

| Precision Type | % Assay | % RSD |

| Repeatability (Intra-day) | 99.9% | 0.376-0.9056[4][8] |

| Intermediate Precision (Inter-day) | 99.7% | 0.739-0.853[4][8] |

Table 6: LOD and LOQ

| Parameter | Result |

| LOD | 0.03125 µg/mL[4][8] |

| LOQ | 0.125 µg/mL[4][8] |

Table 7: Robustness Data

| Parameter varied | % Assay | % RSD |

| Flow Rate (± 0.1 mL/min) | 99.5% - 100.9%[9] | < 1.0% |

| Mobile Phase pH (± 0.2) | 99.9% - 101.8%[9] | < 1.0% |

| Acetonitrile Content (± 2%) | 99.6% - 100.4%[9] | < 1.0% |

Forced Degradation Results

Pefloxacin was found to be significantly degraded under acidic and oxidative conditions, with mild degradation observed under alkaline and photolytic conditions. The drug was relatively stable to dry heat.[5][6][7] The degradation products were well-resolved from the parent drug peak, confirming the stability-indicating nature of the method.

Conclusion

The developed and validated RP-HPLC method is simple, rapid, accurate, precise, and specific for the determination of this compound in bulk and pharmaceutical dosage forms. The method is also stability-indicating and can be used for routine quality control analysis and stability studies of this compound.

Visualizations

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Method validation pathway based on ICH guidelines.

Caption: Forced degradation study design for this compound.

References

- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 2. primescholars.com [primescholars.com]

- 3. mdpi.com [mdpi.com]

- 4. Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma [ijbms.mums.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING HPLC METHOD FOR ANALYSIS OF PEFLOXACIN IN BULK DRUG AND TABLET DOSAGE FORM | Semantic Scholar [semanticscholar.org]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Spectrophotometric Determination of Pefloxacin Mesylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of Pefloxacin Mesylate (PFM) using UV-Visible spectrophotometry. The methods described are applicable for the analysis of PFM in bulk drug substance and pharmaceutical formulations.

Method 1: Direct UV Spectrophotometric Determination in Simulated Tear Fluid

This method provides a simple, rapid, and eco-friendly approach for the quantification of this compound, particularly relevant for ocular formulations. The procedure relies on the direct measurement of UV absorbance of the drug in a simulated biological fluid.

Experimental Protocols

1. Materials and Instrumentation:

-

Instrumentation: A UV-Visible double beam spectrophotometer with a spectral bandwidth of 0.1 nm and 1 cm matched quartz cells.

-

Reference Standard: this compound reference standard.

-

Reagents: Sodium Chloride, Sodium Bicarbonate, Calcium Chloride (Analytical Grade), and distilled water for the preparation of Simulated Tear Fluid (STF) at pH 7.4.

2. Preparation of Simulated Tear Fluid (STF, pH 7.4):

-

Dissolve 0.67 g of Sodium Chloride, 0.20 g of Sodium Bicarbonate, and 0.008 g of Calcium Chloride in 100 mL of distilled water.

-

Adjust the pH to 7.4 using 0.1 M HCl or 0.1 M NaOH if necessary.

3. Preparation of Standard Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to the mark with Simulated Tear Fluid (pH 7.4).

-

Sonicate for 10 minutes to ensure complete dissolution.[1]

4. Preparation of Working Standard Solutions and Calibration Curve:

-

Prepare a series of working standard solutions with concentrations ranging from 0.5 to 20 µg/mL by appropriate dilution of the stock solution with STF (pH 7.4).[1]

-

Measure the absorbance of each working standard solution at the absorption maximum (λmax) of 272 nm, using STF (pH 7.4) as a blank.[1][2]

-

Plot a calibration curve of absorbance versus concentration.

5. Preparation of Sample Solution (from an in-situ gelling formulation):

-

Weigh an amount of the formulation equivalent to 10 mg of this compound and transfer it to a 50 mL volumetric flask.

-

Add approximately 20 mL of STF and sonicate for 10 minutes.

-

Make up the volume to 50 mL with STF.

-

Filter the solution using a suitable filter paper.

-

Dilute the filtrate with STF to obtain a concentration within the Beer's law range.

6. Quantification:

-

Measure the absorbance of the final sample solution at 272 nm against the STF blank.

-

Determine the concentration of this compound in the sample from the calibration curve.

Data Presentation

Table 1: Validation Parameters for the Direct UV Spectrophotometric Method.

| Parameter | Result |

| λmax | 272 nm[1][2] |

| Linearity Range | 0.5 - 20 µg/mL[1][2] |

| Regression Equation | y = 0.083x + 0.000 |

| Correlation Coefficient (r²) | 0.999[1][2] |

| Limit of Detection (LOD) | Not explicitly stated |

| Limit of Quantification (LOQ) | Not explicitly stated |

| Accuracy (Recovery) | Not explicitly stated |

| Precision | Not explicitly stated |

Experimental Workflow Diagram

Caption: Workflow for UV spectrophotometric analysis of this compound.

Method 2: Visible Spectrophotometric Determination using Ion-Pair Extraction with Bromophenol Blue

This method involves the formation of an ion-pair complex between this compound and bromophenol blue dye, followed by extraction and measurement in the visible region. It offers an alternative when the sample matrix interferes with direct UV measurements.

Experimental Protocols

1. Materials and Instrumentation:

-

Instrumentation: A UV-Visible spectrophotometer and 1 cm matched glass cells.

-

Reference Standard: this compound reference standard.

-

Reagents: Bromophenol Blue, Chloroform, and reagents for preparing a pH 5.2 buffer.

2. Preparation of Reagents:

-

Standard PFM Solution: Prepare a stock solution of this compound and dilute to obtain working standards in the range of 0.15-1.25 µg/mL.[3][4]

-

Bromophenol Blue Solution: Prepare a solution of bromophenol blue in a suitable solvent.

-

pH 5.2 Buffer: Prepare a suitable buffer (e.g., acetate buffer) and adjust the pH to 5.2.

3. Experimental Procedure:

-

To a series of separating funnels, add aliquots of the PFM working standard solutions.

-

Add a fixed volume of bromophenol blue solution and the pH 5.2 buffer.

-

Extract the formed ion-pair complex with a measured volume of chloroform by shaking for a specified time.

-

Allow the layers to separate.

-

The method is based on the back extraction of the bromophenol blue dye from the dye-drug ion pair.[3][4]

-

Measure the absorbance of the aqueous phase at 590 nm against a reagent blank.[3][4]

4. Calibration and Quantification:

-

Construct a calibration curve by plotting the absorbance at 590 nm versus the concentration of PFM.

-

Process the sample solution in the same manner and determine its concentration from the calibration curve.

Data Presentation

Table 2: Validation Parameters for the Bromophenol Blue Visible Spectrophotometric Method.

| Parameter | Result |

| λmax | 590 nm[3][4] |

| Linearity Range | 0.15 - 1.25 µg/mL[3][4] |

| Molar Absorptivity | 2.40 x 10⁵ L mol⁻¹ cm⁻¹ |

| Regression Equation | A = –0.025 + 0.826 C (where C is in µg/mL) |

| Correlation Coefficient (r) | 0.9986 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.10 µg/mL |

| Accuracy (Recovery) | 97.5% to 101.9% in tablet preparations.[3][4] |

| Precision (RSD) | 1.0% to 1.1%[3][4] |

Logical Relationship Diagram

Caption: Ion-pair extraction workflow for this compound analysis.

Summary

The presented spectrophotometric methods are suitable for the routine quality control analysis of this compound. The direct UV method is simpler and faster, while the visible spectrophotometric method involving ion-pair extraction with bromophenol blue provides an alternative with high sensitivity and specificity, particularly useful for complex sample matrices. The choice of method should be based on the specific application, available instrumentation, and the nature of the sample to be analyzed. Both methods demonstrate good linearity, accuracy, and precision as per the cited literature.

References

- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 2. A New Validated UV Spectrophotometric Method for Quantitative Determination of this compound in Bulk Form and Developed In-Situ Gelling Ocular Formulations - The Pharmaceutical and Chemical Journal [tpcj.org]

- 3. Spectrophotometric determination of this compound in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Pefloxacin Mesylate in Veterinary Medicine

Topic: Application of Pefloxacin Mesylate in veterinary medicine for poultry diseases.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic, broad-spectrum chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics.[1] Developed in the 1980s, it has been utilized in veterinary medicine, particularly for managing systemic bacterial infections in poultry.[1][2] Its mechanism of action, favorable pharmacokinetic profile, and efficacy against a wide range of Gram-negative and Gram-positive bacteria make it a relevant subject for research and drug development in the poultry industry.[1][3] These notes provide detailed information on its application, mechanism, and relevant experimental protocols for its evaluation.

Pefloxacin is indicated for the treatment of various bacterial and mycoplasma infections in poultry, including Salmonellosis, Colisepticemia, Chronic Respiratory Disease (CRD), Infectious Coryza, and Pasteurellosis.[4][5][6] It is also used to manage secondary bacterial infections that can follow viral diseases such as Gumboro and Newcastle disease.[4][5]

Mechanism of Action

Pefloxacin exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication and maintenance.[7] The primary targets are DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[1][2]

-

Inhibition of DNA Gyrase: In most Gram-negative bacteria, DNA gyrase is the primary target.[3][8] This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[7][8] Pefloxacin stabilizes the complex formed between DNA gyrase and the DNA, which leads to double-strand breaks in the bacterial chromosome that are fatal to the cell.[8][9]

-

Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the preferential target.[9] This enzyme is critical for separating interlinked daughter DNA molecules following replication.[7] By inhibiting this enzyme, pefloxacin prevents bacterial cell division.[2]

This dual-targeting mechanism contributes to its broad-spectrum activity and can help reduce the likelihood of bacterial resistance developing during treatment.[1]

References

- 1. What is Pefloxacin Mesilate used for? [synapse.patsnap.com]

- 2. Pefloxacin - Wikipedia [en.wikipedia.org]

- 3. Mesylate, Pefloxacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound Dihydrate (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 5. acmeglobal.com [acmeglobal.com]

- 6. PEFLOX VET - The ACME Laboratories Ltd. [acmeglobal.com]

- 7. What is the mechanism of Pefloxacin Mesilate? [synapse.patsnap.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Pefloxacin Mesylate Susceptibility Testing in Bacterial Isolates

Application Note & Protocol: APB-2025-11

For Research Use Only.

Introduction

Pefloxacin, a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics, demonstrates broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[3] This document provides detailed protocols for determining the susceptibility of bacterial isolates to Pefloxacin Mesylate using standardized methods such as disk diffusion and broth microdilution. These guidelines are intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing.

Quantitative Data Summary

The following tables summarize the interpretive criteria for Pefloxacin susceptibility testing based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: Pefloxacin Disk Diffusion Interpretive Criteria

| Organism Group | Disk Content | Zone Diameter (mm) | Interpretation | Reference |

| Salmonella spp. (as a surrogate for fluoroquinolone resistance) | 5 µg | ≥ 24 | Susceptible | CLSI |

| ≤ 23 | Resistant | CLSI | ||

| Enterobacterales (screening for fluoroquinolone resistance) | 5 µg | ≥ 24 | Susceptible | EUCAST |

| < 24 | Resistant | EUCAST | ||

| General Clinical Isolates (Tentative Criteria) | 5 µg | ≥ 19 | Susceptible | [4] |

| 16 - 18 | Intermediate | [4] | ||

| ≤ 15 | Resistant | [4] |

Table 2: Pefloxacin Minimum Inhibitory Concentration (MIC) Interpretive Criteria

| Organism Group | MIC (µg/mL) | Interpretation | Reference |

| General Clinical Isolates (Tentative Criteria) | ≤ 2.0 | Susceptible | [4] |

| > 4.0 | Resistant | [4] |

Table 3: Quality Control Ranges for Pefloxacin Susceptibility Testing

| Quality Control Strain | Test Method | Disk Content | Acceptable Zone Diameter (mm) | Acceptable MIC (µg/mL) | Reference |

| Escherichia coli ATCC® 25922™ | Disk Diffusion | 5 µg | 25 - 33 | N/A | CLSI |

| 5 µg | 26 - 32 (Target: 29) | N/A | EUCAST |

Experimental Protocols

Disk Diffusion Method (Kirby-Bauer)

This method provides a qualitative assessment of bacterial susceptibility to Pefloxacin.

Materials:

-

This compound susceptibility disks (5 µg)

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial inoculum equivalent to a 0.5 McFarland standard

-

Sterile cotton swabs

-

Incubator (35 ± 2°C)

-

Calipers or ruler for measuring zone diameters

-

Quality control strain (E. coli ATCC® 25922™)

Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture, select several morphologically similar colonies and suspend them in a sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

Disk Application: Aseptically apply a 5 µg Pefloxacin disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. Interpret the results based on the criteria in Table 1.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of this compound, providing quantitative results.

Materials:

-

This compound powder

-

Appropriate solvent for stock solution preparation (e.g., sterile deionized water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum adjusted to a final concentration of 5 x 10⁵ CFU/mL in the test wells

-

Sterile multi-channel pipettes and tips

-

Incubator (35 ± 2°C)

-

Plate reader or visual inspection mirror

-

Quality control strain (E. coli ATCC® 25922™)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound by dissolving the powder in a suitable solvent to a known concentration (e.g., 1000 µg/mL). Further dilutions are made in CAMHB.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL).

-

Inoculation: Prepare a bacterial suspension in CAMHB and adjust its concentration so that after inoculation into the microtiter plate wells, the final concentration is approximately 5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined visually or with a plate reader. Interpret the results based on the criteria in Table 2.

Visualizations

Mechanism of Action of Pefloxacin

References

Application Notes and Protocols for Pefloxacin Mesylate in Animal Models of Bacterial Infection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the use of Pefloxacin Mesylate in various preclinical animal models of bacterial infection. The data presented is intended to serve as a guide for designing and interpreting experiments aimed at evaluating the efficacy and pharmacokinetics of this fluoroquinolone antibiotic.

Mechanism of Action

Pefloxacin is a broad-spectrum antibiotic that is effective against both Gram-positive and Gram-negative bacteria.[1] Its bactericidal action stems from the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are essential for DNA replication, transcription, repair, and recombination in bacteria. By interfering with these processes, pefloxacin prevents bacterial cell division and proliferation.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy and pharmacokinetics of this compound in various animal models of bacterial infection.

Table 1: Efficacy of this compound in Animal Models of Bacterial Infection

| Animal Model | Pathogen | This compound Dosage Regimen | Key Efficacy Outcomes | Reference |

| Rat Abscess Model | Serratia marcescens | 20 mg/kg, intramuscularly | Sterilization of abscesses after four consecutive administrations. | [2][3] |

| Rat Peritonitis Model | Polymicrobial (induced by ileal segment) | Not specified in abstract | 40% mortality with Pefloxacin alone. 5% mortality with Pefloxacin in combination with metronidazole. 70% mortality in untreated controls. | [4] |

| Mouse Peritonitis Model | Enterobacter cloacae | Single 25 mg/kg dose | Net decrease in bacterial counts in the peritoneal fluid. | [5] |

| Guinea Pig Pneumonia Model (Neutropenic) | Pseudomonas aeruginosa | Not specified in abstract | Highly effective in increasing survival and decreasing bacterial counts in the lungs. | [2][6] |

| Guinea Pig Legionellosis Model | Legionella pneumophila | 10 mg/kg at 48h and 5 mg/kg at 55h post-infection, intraperitoneally | Significant reduction of bacterial load in blood monocytes and lungs. Significantly lower mortality compared to erythromycin-treated animals. | [7] |

| Mouse Thigh Abscess Model | Staphylococcus aureus | Not specified in abstract | Pefloxacin was highly active in vivo. | [8] |

Table 2: Pharmacokinetic Parameters of this compound in Animal Models